[4-Amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate
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Overview
Description
{4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is a complex organic compound that features a triazine ring, an ethoxyphenyl group, and a morpholine carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate typically involves multiple steps. The process begins with the formation of the triazine ring, followed by the introduction of the ethoxyphenyl group and the morpholine carbodithioate moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques, such as microwave-assisted synthesis and high-throughput screening, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, {4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool for understanding cellular processes and developing new therapeutic agents.
Medicine
In medicine, {4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate has potential applications as a drug candidate. Its unique structure and reactivity profile may enable the development of new treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its versatility and reactivity make it a valuable component in the synthesis of high-performance materials.
Mechanism of Action
The mechanism of action of {4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and physiological responses. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Uniqueness
{4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate is unique due to its complex structure, which combines a triazine ring, an ethoxyphenyl group, and a morpholine carbodithioate moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H22N6O2S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[4-amino-6-(4-ethoxyanilino)-1,3,5-triazin-2-yl]methyl morpholine-4-carbodithioate |
InChI |
InChI=1S/C17H22N6O2S2/c1-2-25-13-5-3-12(4-6-13)19-16-21-14(20-15(18)22-16)11-27-17(26)23-7-9-24-10-8-23/h3-6H,2,7-11H2,1H3,(H3,18,19,20,21,22) |
InChI Key |
IDLNJBWGWCBVOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CSC(=S)N3CCOCC3 |
Origin of Product |
United States |
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